N-(piperidin-3-yl)pyridin-2-amine
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Overview
Description
N-(piperidin-3-yl)pyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an amine linkage. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and roles as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(piperidin-3-yl)pyridin-2-amine involves the condensation of 2-aminopyridine with a piperidine derivative. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) . Another approach involves the reductive amination of pyridine derivatives with piperidine, using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. Reductive amination is favored due to its efficiency and high yield. The process involves the reaction of pyridine derivatives with piperidine under hydrogenation conditions, typically using palladium or platinum catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated amines and other reduced products.
Substitution: Substituted amines and other nucleophilic substitution products
Scientific Research Applications
N-(piperidin-3-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-(piperidin-3-yl)pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This structural motif allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-piperidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13) |
InChI Key |
GNZUTBCKPILFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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